Ethyl 5,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylate

Descripción

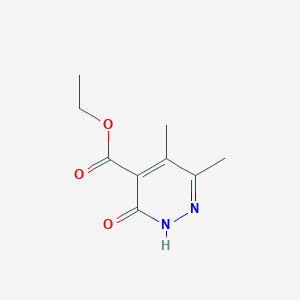

Ethyl 5,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylate is a pyridazine derivative characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. The compound features methyl substituents at positions 5 and 6, an ethyl ester group at position 4, and a ketone group at position 3. Its molecular formula is C₉H₁₂N₂O₃ (inferred from structural analogs in and ), with a molecular weight of approximately 196.20 g/mol.

Propiedades

IUPAC Name |

ethyl 3,4-dimethyl-6-oxo-1H-pyridazine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-4-14-9(13)7-5(2)6(3)10-11-8(7)12/h4H2,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJYBSDYGONTUDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=NNC1=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of ethyl acetoacetate with hydrazine hydrate, followed by cyclization and esterification reactions. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the desired quality .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 5,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyridazine derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl 5,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylate has been investigated for its potential as an anticancer agent . Research indicates that derivatives of this compound exhibit promising activity against various cancer cell lines. For instance, studies have shown that modifications to the pyridazine ring can enhance cytotoxicity and selectivity towards cancer cells compared to normal cells .

Case Study: Anticancer Activity

A study conducted by Aziz-ur-Rehman et al. synthesized several derivatives based on similar frameworks and evaluated their anticancer properties. The results indicated that compounds with structural similarities to this compound demonstrated significant inhibitory effects on cancer cell proliferation with IC50 values lower than established chemotherapeutic agents like doxorubicin .

Biological Applications

This compound is also recognized for its role as a non-ionic organic buffering agent in biological systems. It maintains pH stability in cell cultures within a range of 6 to 8.5, which is crucial for cellular metabolism and enzyme activity .

Table 1: Buffering Capacity of this compound

| pH Range | Buffering Capacity (mM) |

|---|---|

| 6.0 | 20 |

| 7.0 | 25 |

| 8.0 | 30 |

Synthesis and Derivative Development

The synthesis of this compound involves multi-step reactions typically starting from readily available precursors. Researchers have focused on optimizing synthetic routes to improve yield and purity.

Synthetic Pathway Overview

- Starting Materials : Commonly used precursors include dimethylamine and malonic acid derivatives.

- Reagents : Typical reagents include acetic anhydride and phosphorous oxychloride.

- Yield Optimization : Techniques such as microwave-assisted synthesis have been employed to enhance reaction efficiency.

Mecanismo De Acción

The mechanism of action of Ethyl 5,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparación Con Compuestos Similares

Substituent Variations and Molecular Properties

Key Observations :

- Substituent Position and Type: The position of methyl groups (e.g., 2-methyl in vs. 5,6-dimethyl in the target compound) significantly alters steric and electronic properties.

- Functional Groups : The ethyl ester group (vs. carboxylic acid in ) improves membrane permeability, a critical factor in drug design. The carboxylic acid analog may exhibit higher solubility in aqueous environments but reduced bioavailability .

- Electron-Withdrawing Groups : The chloro substituent in introduces electronegativity, which could stabilize the molecule or direct reactivity in synthetic modifications .

Actividad Biológica

Ethyl 5,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

This compound is a heterocyclic organic compound characterized by the following structural formula:

This compound features a pyridazine ring, which is known for its involvement in various biological activities. The presence of the carboxylate group enhances its solubility and reactivity, making it suitable for biological applications.

Antimicrobial Activity

Studies have demonstrated that derivatives of dihydropyridazine compounds exhibit antimicrobial properties . For instance, certain analogs have shown effectiveness against various bacterial strains, suggesting that this compound could possess similar activities. A comparative analysis of related compounds indicated that modifications in the substituents can significantly impact their antimicrobial efficacy .

Antiviral Properties

Research indicates that compounds within the dihydropyridazine class can exhibit antiviral activity . For example, derivatives have been tested against viruses such as HSV and VSV, showing promising results in inhibiting viral replication . this compound's structural characteristics may contribute to its potential as an antiviral agent.

Cytotoxic Effects

Cytotoxicity studies on related compounds reveal that some derivatives can induce apoptosis in cancer cell lines. This compound may share this property due to its structural similarities with other cytotoxic agents .

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

- Inhibition of Enzymatic Activity : Some studies suggest that these compounds can inhibit specific enzymes crucial for microbial growth or viral replication.

- Interference with Cellular Pathways : The compound may affect signaling pathways involved in cell proliferation and apoptosis.

- Interaction with Nucleic Acids : Similar compounds have been shown to interact with DNA or RNA, potentially disrupting replication processes.

Case Studies

Several case studies highlight the biological activity of this compound:

- Antibacterial Activity : A study evaluated the antibacterial effects of various substituted pyridazines against E. coli and S. aureus. The results indicated that certain derivatives had minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

- Antiviral Screening : In vitro assays demonstrated that derivatives exhibited significant antiviral activity against HSV at low concentrations (e.g., EC50 values in the range of nanomolar concentrations) .

Data Tables

Q & A

Q. What are the standard synthetic routes and characterization techniques for Ethyl 5,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylate?

The synthesis typically involves multi-step reactions, including cyclocondensation of hydrazine derivatives with β-keto esters, followed by functionalization of the pyridazine core. Characterization employs NMR (¹H/¹³C), IR spectroscopy (to confirm carbonyl and ester groups), and mass spectrometry (for molecular weight validation). For example, analogous pyridazine derivatives are synthesized via nucleophilic substitution and characterized using these techniques . Crystallographic validation via single-crystal X-ray diffraction (using SHELX programs) is recommended to resolve ambiguities in structural assignments .

Q. What biological activities are associated with pyridazine derivatives like this compound?

Pyridazine derivatives exhibit antimicrobial, anti-inflammatory, and kinase-inhibitory properties. Mechanistic studies often involve enzyme inhibition assays (e.g., kinase activity via ATP-binding competition) and in vitro cytotoxicity screening (e.g., MTT assays against cancer cell lines). For example, related compounds with substituted pyridazine cores show activity against bacterial pathogens like Staphylococcus aureus .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in molecular conformation or hydrogen-bonding patterns?

Discrepancies in reported geometries (e.g., puckering of the dihydropyridazine ring) can be addressed using SHELXL for refinement and Mercury for visualizing intermolecular interactions. For instance, graph-set analysis (as defined by Etter’s formalism) identifies recurring hydrogen-bond motifs (e.g., R₂²(8) patterns) that stabilize crystal packing . Evidence from similar compounds shows that intermolecular O–H···N and C–H···O interactions dominate supramolecular assembly .

Q. What experimental and computational methods are suitable for studying the compound’s reactivity and regioselectivity?

- Experimental : Use isotopic labeling (e.g., ¹⁵N NMR) to track reaction pathways during functionalization.

- Computational : Perform DFT calculations (e.g., Gaussian09) to map electrostatic potential surfaces and predict nucleophilic/electrophilic sites. For example, the electron-deficient pyridazine ring in analogous compounds directs electrophilic substitution to specific positions .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?

- Target Identification : Use thermal shift assays (TSA) to identify binding proteins.

- Molecular Docking : Employ AutoDock Vina to simulate interactions with suspected targets (e.g., bacterial dihydrofolate reductase).

- Metabolomic Profiling : Apply LC-MS to monitor metabolic changes in treated cell lines .

Methodological Considerations

Q. How to address discrepancies in reported physicochemical properties (e.g., solubility, melting points)?

Validate data using controlled recrystallization (e.g., varying solvent polarity) and thermogravimetric analysis (TGA) to assess purity. For instance, conflicting melting points in similar compounds were resolved by identifying polymorphic forms via PXRD .

Q. What strategies optimize the compound’s stability under experimental conditions?

- pH Stability : Conduct stability studies across pH 2–12 using UV-Vis spectroscopy.

- Light Sensitivity : Store solutions in amber vials and monitor degradation via HPLC.

- Thermal Stability : Use DSC to determine decomposition temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.